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molecular formula C15H13NO3 B1400487 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 867256-56-2

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No. B1400487
M. Wt: 255.27 g/mol
InChI Key: GWMZPZDCHPEFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008301B2

Procedure details

Procedure U′: To a stirring solution of 1-(6-chloro-pyridin-3-yl)-ethanone (1.0 mmol, CAS #55676-22-7) and 4-methoxycarbonylphenyl boronic acid (1.2 mmol) in dioxane (0.15M), add tetrakis-(triphenylphosphine) palladium (0.044 mmol) and 2M aqueous sodium carbonate (5.0 mmol). Heat the reaction to 90° C. for three hours. After this time, remove the heat and concentrate in vacuo. Purify the title compound via radial chromatography eluting with methanol and dichloromethane. MS (m/e): 256.1 (M+1)
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.044 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:11][O:12][C:13](=[O:14])[C:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[CH:6][N:7]=2)=[CH:17][CH:16]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)=O
Name
Quantity
1.2 mmol
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
5 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.044 mmol
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction to 90° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After this time, remove the
TEMPERATURE
Type
TEMPERATURE
Details
heat
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the title compound via radial chromatography
WASH
Type
WASH
Details
eluting with methanol and dichloromethane

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)C1=NC=C(C=C1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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